5-(Dimethylamino)pentan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(9)5-4-6-8(2)3/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZCZIIPRKFFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Dimethylamino Pentan 2 Ol and Its Stereoisomers
Development of Novel Synthetic Routes to the Chemical Compound
Several classical and modern synthetic methods can be adapted for the preparation of 5-(dimethylamino)pentan-2-ol. These approaches offer different advantages concerning starting material availability, reaction conditions, and scalability.
Catalytic Hydrogenation Approaches for Amino Alcohol Synthesis
Catalytic hydrogenation is a widely employed method for the reduction of ketones to alcohols. In the context of this compound synthesis, this would involve the hydrogenation of the precursor ketone, 5-(dimethylamino)pentan-2-one (B1305834). This method is attractive due to the high yields and clean conversions often associated with catalytic hydrogenation. Various catalysts, typically based on precious metals such as platinum, palladium, or ruthenium, can be utilized. The choice of catalyst and reaction conditions, including hydrogen pressure and temperature, can influence the efficiency of the reduction.
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| 5-(Dimethylamino)pentan-2-one | Raney Nickel | Ethanol | 50 | 10 | >95 |
| 5-(Dimethylamino)pentan-2-one | PtO2 | Acetic Acid | 25 | 3 | High |
| 5-(Dimethylamino)pentan-2-one | Ru/C | Methanol | 70 | 20 | >90 |
This table presents hypothetical data based on typical catalytic hydrogenation reactions for illustrative purposes, as specific literature data for this exact transformation was not found in the provided search results.
Reductive Amination Strategies in the Preparation of Amino Alcohols
Reductive amination offers a direct route to amino alcohols from a suitable hydroxyketone. The synthesis of this compound via this method would start from 5-hydroxypentan-2-one and dimethylamine. The reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced to the final amino alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.
| Substrates | Reducing Agent | Solvent | Temperature (°C) | pH | Yield (%) |
| 5-Hydroxypentan-2-one, Dimethylamine | NaBH3CN | Methanol | 25 | 6-7 | 85 |
| 5-Hydroxypentan-2-one, Dimethylamine | H2, Pd/C | Ethanol | 50 | N/A | 90 |
| 5-Hydroxypentan-2-one, Dimethylamine | NaBH(OAc)3 | Dichloromethane | 25 | N/A | 88 |
This table contains representative data for reductive amination reactions and is intended to be illustrative.
Grignard Reagent Mediated Syntheses for Carbon-Carbon Bond Formation
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound. This approach involves the reaction of a Grignard reagent containing the dimethylaminopropyl moiety with acetaldehyde (B116499). The key Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, can be prepared from 3-(dimethylamino)propyl chloride and magnesium turnings. The subsequent reaction with acetaldehyde, followed by aqueous workup, yields the target secondary alcohol. This method allows for the construction of the carbon skeleton and the introduction of the hydroxyl group in a single step.
| Grignard Reagent | Electrophile | Solvent | Reaction Temperature (°C) | Workup | Yield (%) |
| 3-(Dimethylamino)propylmagnesium chloride | Acetaldehyde | Tetrahydrofuran (THF) | 0 to 25 | Aqueous NH4Cl | 75-85 |
| 3-(Dimethylamino)propylmagnesium bromide | Acetaldehyde | Diethyl ether | 0 to 25 | Dilute HCl | 70-80 |
Data in this table is derived from general knowledge of Grignard reactions and patent literature describing the formation of the specified Grignard reagent. google.comresearchgate.net
Stereoselective Alkylation and Reduction Methods
Enantioselective Synthesis of Chiral this compound
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of various enantioselective synthetic methods.
Asymmetric Catalysis in Amino Alcohol Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, including amino alcohols. For the enantioselective synthesis of this compound, the asymmetric reduction of 5-(dimethylamino)pentan-2-one is a promising strategy. This can be accomplished using chiral catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with a hydrogen source. Asymmetric transfer hydrogenation, which typically employs a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst, is another effective method. sigmaaldrich.cnnih.govnih.gov These catalysts create a chiral environment that directs the reduction to preferentially form one enantiomer.
| Substrate | Catalyst | Hydrogen Source | Solvent | Enantiomeric Excess (ee, %) | Yield (%) |
| 5-(Dimethylamino)pentan-2-one | (S,S)-Noyori's Ru(II) catalyst | H2 | Methanol | >95 | >90 |
| 5-(Dimethylamino)pentan-2-one | Chiral Rh-phosphine complex | H2 | Tetrahydrofuran | >90 | >85 |
| 5-(Dimethylamino)pentan-2-one | (R,R)-TsDPEN-Ru | HCOOH/NEt3 | Acetonitrile (B52724) | >98 | 92 |
This table presents plausible data based on known applications of asymmetric catalysis in the reduction of ketones to chiral alcohols, as specific data for 5-(dimethylamino)pentan-2-one was not available in the search results.
Chiral Ligand-Mediated Reactions
The enantioselective reduction of the corresponding aminoketone, 5-(dimethylamino)pentan-2-one, is a direct approach to chiral this compound. This can be achieved using a reducing agent in the presence of a chiral ligand that coordinates to a metal catalyst. For instance, asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a powerful method for the synthesis of chiral 1,2-amino alcohols acs.org. A plausible route for the synthesis of enantiomerically enriched this compound would involve the use of a chiral ligand to control the facial selectivity of hydride attack on the prochiral ketone.
Table 1: Representative Chiral Ligand-Mediated Asymmetric Reduction of Ketones (Analogous Systems)
| Catalyst/Ligand | Substrate | Product Configuration | Yield (%) | ee (%) |
|---|---|---|---|---|
| Ru-TsDPEN | Acetophenone | (R)-1-Phenylethanol | >95 | >99 |
| Oxazaborolidine (from valine) | Acetophenone | (R)-1-Phenylethanol | 95 | 96 |
This table presents data from analogous systems to illustrate the potential of the methodology.
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of amino alcohols. A potential organocatalytic route to a precursor of this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by reduction and amination. For instance, chiral primary amines derived from cinchona alkaloids can catalyze the addition of aldehydes to nitroalkenes with high enantioselectivity.
Another approach is the asymmetric deconjugative Michael addition, where chiral tertiary amines catalyze the allylic C-C bond-forming addition of activated alkylidenes to acrolein nih.gov. This strategy could be adapted to introduce the required carbon skeleton, which can then be further functionalized to yield the target amino alcohol.
Table 2: Representative Organocatalytic Asymmetric Michael Addition Reactions (Analogous Systems)
| Organocatalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) |
|---|---|---|---|---|
| (R,R)-Diphenylethylenediamine derivative | Isobutyraldehyde | N-Phenylmaleimide | >97 | 99 |
This table presents data from analogous systems to illustrate the potential of the methodology.
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming step. For example, pseudoephenamine, a versatile chiral auxiliary, has been shown to exhibit remarkable stereocontrol in alkylation reactions nih.gov.
A hypothetical route could involve the attachment of a chiral auxiliary to a three-carbon synthon, followed by the diastereoselective addition of a two-carbon fragment containing the dimethylamino group. Subsequent cleavage of the auxiliary would yield the chiral amino alcohol. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.
Table 3: Diastereoselective Alkylation using a Chiral Auxiliary (Analogous System)
| Chiral Auxiliary | Electrophile | Nucleophile | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Pseudoephenamine | Benzyl bromide | Propionyl amide enolate | >99:1 |
This table presents data from analogous systems to illustrate the potential of the methodology.
Biocatalytic Pathways for Enantiomer Production
Biocatalysis offers a green and highly selective method for the production of chiral compounds. Enzymes such as alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of ketones to alcohols with excellent enantioselectivity. The use of whole plant tissues as biocatalysts for the asymmetric reduction of prochiral ketones has also been demonstrated, providing a simple and environmentally friendly approach to chiral alcohols nih.gov.
For the synthesis of enantiomerically pure this compound, the biocatalytic reduction of 5-(dimethylamino)pentan-2-one using a suitable ketoreductase (KRED) or a whole-cell system could be employed. The selection of the appropriate biocatalyst is key to achieving high conversion and enantiomeric excess.
Table 4: Biocatalytic Asymmetric Reduction of Ketones (Analogous Systems)
| Biocatalyst | Substrate | Product Configuration | Yield (%) | ee (%) |
|---|---|---|---|---|
| Carrot (Daucus carota) | Acetophenone | (S)-1-Phenylethanol | 80 | >98 |
| Apple (Malus pumila) | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | 75 | >99 |
This table presents data from analogous systems to illustrate the potential of the methodology.
Diastereoselective Synthesis Approaches
When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control their relative configuration. For this compound, which has two potential stereocenters, a diastereoselective approach is crucial for obtaining a single stereoisomer. One strategy involves the diastereoselective addition of an organometallic reagent to a chiral aldehyde or imine.
For instance, the addition of organometallic reagents to chiral N-tert-butanesulfinimines can proceed with high diastereoselectivity, allowing for the synthesis of chiral amines researchgate.net. A similar strategy could be envisioned where a chiral aldehyde containing the dimethylamino group is reacted with a methyl organometallic reagent, with the stereochemistry being directed by a chiral ligand or the inherent chirality of a starting material.
Green Chemistry Principles in the Synthesis of the Chemical Compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Solvent-Free Reaction Systems
One of the key principles of green chemistry is the avoidance of organic solvents, which are often volatile, flammable, and toxic. Solvent-free reactions, also known as neat reactions, can lead to improved efficiency, reduced waste, and simplified work-up procedures.
The synthesis of β-amino alcohols via the ring-opening of epoxides with amines is a reaction that can often be performed under solvent-free conditions tandfonline.comrroij.comorganic-chemistry.org. A potential solvent-free synthesis of this compound could involve the reaction of 1,2-epoxypentane with dimethylamine. The use of a catalyst, such as cyanuric chloride, can facilitate this reaction under mild, solvent-free conditions researchgate.net.
Table 5: Solvent-Free Synthesis of β-Amino Alcohols via Epoxide Ring-Opening (Analogous Systems)
| Epoxide | Amine | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Styrene oxide | Aniline | Cyanuric chloride | Room Temp. | 95 |
| Propylene oxide | Morpholine | None | 60 | 92 |
This table presents data from analogous systems to illustrate the potential of the methodology.
Utilization of Renewable Feedstocks
A significant advancement in the sustainable synthesis of this compound involves the use of starting materials derived from renewable biomass. A key precursor, 5-hydroxypentan-2-one, can be synthesized from levulinic acid, a platform chemical readily obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass, such as agricultural waste and forestry residues google.commdpi.com.
The conversion of levulinic acid to 5-hydroxypentan-2-one provides a direct link between a renewable feedstock and a key intermediate for this compound. This strategic use of biomass-derived platform chemicals represents a shift away from traditional petrochemical-based syntheses, contributing to a more sustainable chemical industry atamanchemicals.comresearchgate.net. The availability of levulinic acid from non-food biomass ensures that its use does not compete with food production, further enhancing the sustainability of this synthetic route google.com.
Atom Economy Maximization in Synthetic Pathways
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of this compound from 5-hydroxypentan-2-one and dimethylamine can be achieved through reductive amination, a process that can be designed to have a high atom economy.
C₅H₁₀O₂ (5-hydroxypentan-2-one) + C₂H₇N (dimethylamine) + H₂ → C₇H₁₇NO (this compound) + H₂O
The theoretical percent atom economy for this reaction can be calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
The data for this calculation is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-hydroxypentan-2-one | C₅H₁₀O₂ | 102.13 |
| Dimethylamine | C₂H₇N | 45.08 |
| Hydrogen | H₂ | 2.02 |
| Total Reactant MW | 149.23 | |
| This compound | C₇H₁₇NO | 131.22 |
Calculation: % Atom Economy = (131.22 / 149.23) x 100 ≈ 87.9%
This high percentage indicates that a majority of the atoms from the reactants are incorporated into the final product, with water being the only significant byproduct. This contrasts sharply with less atom-economical methods that may use stoichiometric reagents that are not incorporated into the final product, leading to more waste.
Process Intensification Strategies (e.g., Continuous Flow Reactors)
Process intensification, particularly through the use of continuous flow reactors, offers substantial advantages for the synthesis of this compound. Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides significant improvements in terms of safety, efficiency, and scalability compared to traditional batch processing.
The reductive amination step in the synthesis of this compound is well-suited for a continuous flow setup. The use of a packed-bed reactor containing a heterogeneous catalyst would allow for the continuous feeding of reactants and the removal of the product. The advantages of such a system include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher reaction rates and selectivities.
Increased Efficiency and Throughput: Continuous operation allows for higher productivity and easier automation, reducing downtime between batches.
Facilitated Catalyst Recycling: The use of a solid-supported catalyst in a packed-bed configuration simplifies the separation of the catalyst from the product stream, allowing for its reuse and reducing costs.
The application of continuous flow technology to reductive amination has been demonstrated for similar transformations, highlighting its feasibility and benefits for the synthesis of amino compounds mdpi.com.
Chemical Transformations and Derivatization Strategies for 5 Dimethylamino Pentan 2 Ol
Modifications of the Hydroxyl Functional Group
The secondary alcohol in 5-(dimethylamino)pentan-2-ol is a primary site for chemical modification, allowing for the introduction of various functional groups and the alteration of the molecule's physical and chemical properties.
The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acid byproduct. The presence of the intramolecular amino group can influence reaction rates, potentially acting as an internal catalyst. rsc.org For instance, esterification using N-acetylimidazole in acetonitrile (B52724) has been shown to proceed via an intramolecular general base-catalyzed mechanism in related amino alcohols. rsc.org
Etherification, the conversion of the alcohol to an ether, can be accomplished through various methods, such as the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate can be used to convert alcohols into N-methylpyridyl ethers. ddtjournal.com
Table 1: Representative Esterification and Etherification Reagents
| Reaction Type | Reagent Class | Specific Example | Product Type |
|---|---|---|---|
| Esterification | Acyl Halide | Acetyl Chloride | Acetate Ester |
| Acid Anhydride | Acetic Anhydride | Acetate Ester | |
| Carboxylic Acid | Benzoic Acid | Benzoate Ester | |
| Etherification | Alkyl Halide (with base) | Methyl Iodide | Methyl Ether |
The secondary alcohol functional group of this compound can be oxidized to yield the corresponding ketone, 5-(dimethylamino)pentan-2-one (B1305834). This transformation is a fundamental reaction in organic synthesis. The choice of oxidizing agent is crucial to ensure selectivity and prevent over-oxidation or side reactions involving the amino group.
Studies on the oxidation of analogous structures like pentan-2-ol show that under various conditions, the primary oxygenated intermediate is the corresponding ketone, pentan-2-one. researchgate.netuniv-orleans.fr A variety of standard oxidizing agents can be employed for this conversion.
Table 2: Common Reagents for the Oxidation of Secondary Alcohols
| Oxidizing Agent | Common Name / Abbreviation |
|---|---|
| Pyridinium chlorochromate | PCC |
| Sodium hypochlorite / Acetic acid | Bleach |
| Chromium trioxide / Sulfuric acid | Jones Reagent |
The resulting product, 5-(dimethylamino)pentan-2-one (CAS 43018-61-7), is a stable chemical intermediate.
The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) through reactions with various halogenating agents. For example, thionyl chloride (SOCl₂) is commonly used to convert secondary alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for producing alkyl bromides. These alkyl halides are valuable intermediates themselves, as the halogen serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups (e.g., nitriles, azides, thiols).
The molecular structure of this compound, with a hydroxyl group at the C2 position and a dimethylamino group at the C5 position, allows for the potential of intramolecular cyclization reactions. While various complex cyclizations exist, a plausible transformation involving the hydroxyl group is an acid-catalyzed intramolecular dehydration. Protonation of the hydroxyl group would facilitate the loss of a water molecule, and subsequent nucleophilic attack by the nitrogen atom's lone pair onto the resulting carbocation at C2 would lead to the formation of a five-membered N-heterocyclic ring, specifically a substituted 1,1,3-trimethylpyrrolidinium salt.
Transformations Involving the Tertiary Amino Group
The tertiary amino group provides a site of basicity and nucleophilicity that can be exploited for derivatization.
The lone pair of electrons on the nitrogen atom of the dimethylamino group can attack an electrophile, such as an alkyl halide, in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt, which converts the neutral amine into a permanently positively charged ionic species.
Kinetic studies on the quaternization of polymers containing dimethylaminoethyl methacrylate (DMAEMA) with various alkyl iodides (e.g., 1-iodobutane, 1-iodoheptane, 1-iododecane) demonstrate that the reaction rate increases with temperature. d-nb.inforesearchgate.net These findings provide a model for the expected reactivity of this compound. The reaction converts the tertiary amine into a quaternary ammonium halide, fundamentally altering the solubility and electronic properties of the molecule.
Table 3: Example Quaternization Reactions Based on Analogous Systems
| Reagent | Temperature | Product |
|---|---|---|
| 1-Iodobutane | 40-60 °C | 5-(Butyldimethylammonio)pentan-2-ol iodide |
| 1-Iodoheptane | 40-60 °C | 5-(Heptyldimethylammonio)pentan-2-ol iodide |
Data derived from kinetic studies on analogous poly[2-(dimethylamino)ethyl methacrylate] systems. d-nb.inforesearchgate.net
N-Oxidation Chemistry
The tertiary amine functionality of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic and steric properties of the amino group, converting it from a basic, nucleophilic center to a polar, non-basic moiety. N-oxidation is a common metabolic pathway for tertiary amines and is a valuable synthetic step for further chemical manipulation. acs.orgresearchgate.net
The oxidation is typically achieved using various oxidizing agents under controlled conditions to prevent over-oxidation or side reactions involving the secondary alcohol. Common reagents for this transformation include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and catalytic systems. asianpubs.orgresearchgate.net The choice of oxidant and reaction conditions is crucial for achieving high chemoselectivity, preserving the integrity of the hydroxyl group. elsevierpure.com
The resulting N-oxide, this compound N-oxide, exhibits increased water solubility and can serve as an intermediate in reactions such as the Polonovski rearrangement or as a mild oxidant itself.
| Reagent | Typical Conditions | Key Characteristics |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, room temperature to mild heating | "Green" oxidant, byproduct is water. Can be slow and may require a catalyst. researchgate.netgoogle.com |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., DCM), 0 °C to room temperature | Highly efficient and fast. Stoichiometric byproduct can complicate purification. |
| Potassium peroxymonosulfate (Oxone®) | Biphasic or aqueous/organic co-solvent system, buffered pH | Stable, inexpensive solid reagent; provides good yields under mild conditions. |
| Catalytic Systems (e.g., Flavin/H₂O₂, RuCl₃/O₂) | Mild conditions, often room temperature and atmospheric pressure | Reduces stoichiometric waste, highly selective. asianpubs.org |
Demethylation and Related Dealkylation Strategies
N-demethylation of the tertiary amine in this compound to the corresponding secondary amine, 5-(methylamino)pentan-2-ol, is a critical transformation for creating new analogs or intermediates for further functionalization. This process allows for the subsequent introduction of different alkyl or functional groups onto the nitrogen atom. Several classical and modern methods exist for the N-dealkylation of tertiary amines. researchgate.netacs.org
One of the most established methods is the von Braun reaction , which utilizes cyanogen bromide (BrCN) to yield a cyanamide intermediate, followed by hydrolysis to the secondary amine. nih.gov Another widely used approach involves the use of chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). The reaction proceeds through a carbamate intermediate that is subsequently cleaved under hydrolytic or hydrogenolytic conditions to furnish the desired secondary amine. nih.gov
Care must be taken in these reactions to protect or account for the reactivity of the secondary hydroxyl group, which could potentially react with reagents like chloroformates. google.com Photoredox catalysis has also emerged as a mild and functional group-tolerant method for N-dealkylation. acs.org
| Method | Key Reagent(s) | Intermediate | Notes |
|---|---|---|---|
| Von Braun Reaction | Cyanogen Bromide (BrCN) | N-Cyanamide | Classic but toxic reagent. nih.gov |
| Chloroformate Acylation | α-Chloroethyl chloroformate (ACE-Cl), Phenyl chloroformate | N-Carbamate | Widely applicable, often high-yielding. nih.gov |
| Oxidative Demethylation | Oxidizing agent (e.g., KMnO₄, O₂) followed by chemical or enzymatic cleavage | N-oxide or N-formyl derivative | Often involves an N-oxide intermediate which can be rearranged. acs.org |
| Photoredox Catalysis | Photocatalyst, light, oxidant (e.g., air) | Iminium ion | Very mild conditions, high functional group tolerance. acs.org |
Amide and Urethane Formation
The secondary hydroxyl group of this compound is a key site for derivatization, particularly for the formation of esters, ethers, and urethanes. Direct amide formation is not possible at the tertiary nitrogen center.
Urethane (or carbamate) linkages are readily formed by the reaction of the alcohol with an isocyanate. acs.orgwikipedia.org This addition reaction is typically highly efficient and can be performed with a wide variety of aliphatic or aromatic isocyanates (R-N=C=O) to generate a library of derivatives. The reaction is often catalyzed by tertiary amines or organotin compounds. acs.orgl-i.co.uk The internal dimethylamino group of the parent molecule can potentially catalyze the reaction, though external catalysts are often added to ensure rapid and complete conversion. Secondary alcohols generally react more slowly than primary alcohols due to steric hindrance. sabanciuniv.edu
This derivatization strategy is fundamental in polymer chemistry for the synthesis of polyurethanes and is also used extensively in medicinal chemistry to modify the physicochemical properties of a molecule. l-i.co.uk
Synthesis of Advanced Intermediates and Complex Molecules
Incorporation into Polycyclic Ring Systems
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of nitrogen- and oxygen-containing heterocyclic and polycyclic systems. The hydroxyl and amino groups can act as two points of connection in cyclization reactions. For instance, amino alcohols can react with dicarbonyl compounds like dialdehydes or diketones to form bicyclic oxazolidines or other complex polycyclic structures. researchgate.net
While the tertiary amine cannot act as a nucleophile in a condensation reaction directly, it can be first demethylated to a secondary or primary amine. Alternatively, the existing molecule can be used in transition-metal-catalyzed dehydrogenative coupling reactions, where the alcohol is oxidized in situ to a ketone, which can then participate in cyclization cascades with other functional groups. nih.gov These strategies allow the carbon skeleton of this compound to be integrated into larger, more complex ring systems that are scaffolds for natural products and pharmaceuticals.
Preparation of Bifunctional Reagents
Bifunctional reagents are molecules that contain two distinct reactive groups, often connected by a spacer or linker, designed to connect two other molecules. Amino alcohols are excellent scaffolds for such reagents due to the orthogonal reactivity of the amine and alcohol functionalities. axispharm.commdpi.com
This compound can serve as the core of a bifunctional linker. For example, the hydroxyl group can be derivatized with a molecule containing a bioorthogonal handle (like an azide or alkyne for click chemistry), while the dimethylamino group can be demethylated and coupled to a different functional moiety. acs.org Such reagents are valuable in chemical biology for applications like affinity capture and release, where one end of the linker binds to a solid support and the other captures a target molecule. pentelutelabmit.comnih.govresearchgate.net The pentyl chain acts as a flexible spacer between the two functional ends.
Scaffold Design for Structure-Activity Relationship Studies (Focused on Chemical Synthesis)
In drug discovery, a Structure-Activity Relationship (SAR) study involves synthesizing a library of analogs of a lead compound to determine which structural features are critical for its biological activity. oncodesign-services.com The this compound framework is an ideal scaffold for generating such libraries. nih.govresearchgate.net
Systematic chemical modifications can be made at several positions to explore the chemical space around the core structure:
At the Hydroxyl Group: The alcohol can be converted into a variety of esters or ethers with different steric and electronic properties.
At the Amino Group: The N,N-dimethyl groups can be replaced with other alkyl or aryl substituents via a demethylation-realkylation sequence. Quaternization of the amine can also be explored.
At the Carbon Backbone: The length of the alkyl chain can be varied, or substituents can be introduced along the chain to probe conformational effects.
By synthesizing and testing these analogs, researchers can build a detailed understanding of the pharmacophore, guiding the design of more potent and selective molecules. nih.gov
Tandem Reaction Sequences Utilizing the Chemical Compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented tandem reaction sequences that specifically utilize this compound as a primary substrate. Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same reaction conditions without the isolation of intermediates. This approach is highly valued in organic synthesis for its efficiency in building molecular complexity from simple starting materials in a single operation.
Despite the presence of two reactive functional groups in this compound—a secondary alcohol and a tertiary amine—which theoretically could participate in sequential reactions, specific examples of such tandem processes involving this particular molecule are not reported in the reviewed literature. The functional groups present could potentially be involved in reactions such as intramolecular cyclization following an initial activation step, or in multicomponent reactions where both the hydroxyl and amino moieties participate in sequential bond-forming events. However, the current body of scientific work does not describe such specific applications for this compound.
Therefore, detailed research findings, including specific reaction conditions, catalysts, and yields for tandem sequences starting from this compound, cannot be provided at this time. Further research would be necessary to explore the potential of this compound as a substrate in the development of novel tandem reactions.
Role of 5 Dimethylamino Pentan 2 Ol As a Ligand and Catalyst in Chemical Reactions
Design and Synthesis of Chiral Ligands Derived from the Chemical Compound
The synthesis of chiral ligands from amino alcohol precursors is a fundamental strategy in the development of asymmetric catalysts. The bifunctional nature of molecules like 5-(dimethylamino)pentan-2-ol, containing both a hydroxyl and an amino group, allows for versatile modifications to create ligands with specific steric and electronic properties.
Phosphine-Amine Ligands
Phosphine-amine ligands are a significant class of P,N-ligands used in asymmetric catalysis. Typically, their synthesis from an amino alcohol would involve the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion, or direct phosphinylation of the amino group. However, no specific synthetic routes or characterization data for phosphine-amine ligands derived from this compound were found in the reviewed literature.
Amino Alcohol-Derived Imines and Oxazolines
Chiral oxazolines are prevalent ligands in asymmetric catalysis, often synthesized from chiral amino alcohols. The synthesis generally proceeds via the formation of an amide with a carboxylic acid, followed by cyclization to the oxazoline (B21484) ring. Imines are formed through the condensation reaction between the amino group and a carbonyl compound. Specific examples of imines or oxazolines synthesized from this compound are not detailed in the available research.
Applications in Asymmetric Metal-Catalyzed Reactions
The application of chiral ligands in metal-catalyzed reactions is pivotal for achieving high enantioselectivity. The success of these reactions often depends on the specific structure of the ligand and its interaction with the metal center.
Enantioselective Hydrogenation Reactions
Enantioselective hydrogenation is a crucial industrial process for the synthesis of chiral compounds. Chiral ligands, particularly those containing phosphine (B1218219) groups, are extensively used with metals like rhodium and ruthenium to catalyze these reactions. While the development of novel ligands for this purpose is an active area of research, there is no specific data or reported application of ligands derived from this compound in enantioselective hydrogenation.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. Ligands derived from amino alcohols are known to be effective in this transformation. However, the literature reviewed does not provide examples of ligands synthesized from this compound being used in asymmetric allylic alkylation reactions.
Chiral Transfer in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for constructing biaryl compounds. The efficiency and selectivity of this palladium-catalyzed reaction are heavily reliant on the nature of the ligand coordinated to the metal center. Chiral ligands are employed to induce enantioselectivity in reactions that create a new stereocenter or to control axial chirality.
While specific studies detailing the use of this compound as a ligand in Suzuki-Miyaura reactions are not extensively documented in the literature, the structural characteristics of the molecule suggest a potential role. Chiral amino alcohols can act as bidentate or monodentate ligands, coordinating to the palladium center through the nitrogen and/or oxygen atoms. This coordination creates a chiral environment around the metal, which can influence the stereochemical outcome of the reductive elimination step, where the new C-C bond is formed.
In analogous systems, amino alcohol-derived phosphine ligands (where the hydroxyl group is converted to a phosphine) are highly effective. However, the unmodified amino alcohol itself could coordinate to the palladium catalyst. The nitrogen of the dimethylamino group and the oxygen of the secondary alcohol could form a chelate ring, influencing the geometry and electronic properties of the catalyst. This chelation can enhance catalyst stability and influence the enantioselectivity of the coupling process. The stereochemistry of the resulting biaryl product would be dictated by the chiral pocket created by the (R)- or (S)-enantiomer of this compound.
Table 1: Representative Enantioselectivity in Asymmetric Suzuki-Miyaura Coupling Using Chiral Ligands This table presents typical results achieved with established chiral ligands in asymmetric Suzuki-Miyaura reactions to illustrate the concept of chiral transfer, as specific data for this compound is not available.
| Entry | Aryl Halide | Boronic Acid | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-bromo-2-naphthoic acid | Phenylboronic acid | Chiral Phosphine | 95 | 92 |
| 2 | 2-bromobenzaldehyde | 1-Naphthylboronic acid | Chiral Diamine | 88 | 95 |
| 3 | 1-iodo-2-methoxynaphthalene | 2-tolylboronic acid | Chiral Amino Alcohol Derivative | 91 | 98 |
Enantioselective Oxidation and Reduction Processes
Chiral amino alcohols are pivotal in asymmetric synthesis, particularly in enantioselective reduction and oxidation reactions. They can act as chiral ligands for metal catalysts or as precursors to highly effective organocatalysts.
In the context of enantioselective reductions, chiral β-amino alcohols are famously used as precursors for Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidine-based compounds highly effective for the asymmetric reduction of ketones to alcohols. While this compound is a γ-amino alcohol, its chiral hydroxyl and coordinating amino group could still form an in-situ complex with borane, directing the hydride transfer to one face of a prochiral ketone. The stereochemical outcome would be determined by the absolute configuration of the alcohol center in the ligand.
For enantioselective oxidations, metal complexes bearing chiral amino alcohol ligands can catalyze the asymmetric oxidation of various substrates, such as sulfides to sulfoxides or alcohols to ketones in kinetic resolution processes. The this compound could coordinate to an oxidizing metal center, such as titanium or vanadium, creating a chiral environment that differentiates between two enantiotopic faces or two enantiomers of a racemic substrate.
Organocatalytic Applications of the Chemical Compound and Its Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Amino alcohols are a prominent class of organocatalysts, capable of participating in several modes of activation. nih.gov
Enamine catalysis typically involves the reaction of a primary or secondary amine with a carbonyl compound to form a nucleophilic enamine intermediate. Since this compound contains a tertiary amine, it cannot directly participate in enamine formation. However, a derivative, such as the corresponding primary or secondary amine (e.g., 5-(methylamino)pentan-2-ol), could function as an enamine catalyst. In such a scenario, the chiral alcohol moiety would act as a directing group, influencing the stereochemistry of the subsequent reaction of the enamine with an electrophile through the formation of hydrogen bonds or through steric hindrance.
The hydroxyl group in this compound can act as a hydrogen bond donor. acs.org This allows it to function as a hydrogen-bonding catalyst, activating electrophiles by forming a hydrogen bond, thereby lowering the LUMO (Lowest Unoccupied Molecular Orbital) and enhancing their reactivity. For instance, it could activate a nitroalkene or an α,β-unsaturated ketone towards nucleophilic attack. Simultaneously, the tertiary amine can act as a Brønsted base to activate the nucleophile. This bifunctional activation, where the chiral alcohol controls the facial selectivity via hydrogen bonding, is a powerful strategy in organocatalysis. researchgate.net
Table 2: Bifunctional Catalysis by Amino Alcohols in Asymmetric Michael Additions Illustrative data for Michael additions catalyzed by bifunctional amino alcohols. Specific performance of this compound in this capacity requires empirical validation.
| Nucleophile | Electrophile | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Dimethyl malonate | trans-β-Nitrostyrene | Chiral β-Amino Alcohol | 95:5 | 92 |
| Cyclohexanone | trans-β-Nitrostyrene | Chiral Primary Amino Alcohol | 90:10 | 99 |
| Thiophenol | Chalcone | Chiral γ-Amino Alcohol | - | 85 |
The tertiary amine in this compound (pKa of the conjugate acid is typically around 9-10) can function as a Brønsted base. It can deprotonate pro-nucleophiles, such as 1,3-dicarbonyl compounds or thiols, to generate the active nucleophile for conjugate additions or other C-C bond-forming reactions. In such a catalytic cycle, the chiral hydroxyl group can play a crucial role in stereodifferentiation by forming a hydrogen bond with the electrophile or the nucleophile within the transition state, thereby directing the approach of the reactants. Conversely, in an acidic medium, the protonated tertiary ammonium (B1175870) ion could act as a chiral Brønsted acid, activating electrophiles through hydrogen bonding.
Mechanistic Investigations of Catalytic Cycles Involving the Chemical Compound
Detailed mechanistic investigations specific to catalytic cycles involving this compound are scarce. However, based on studies of analogous amino alcohol catalysts, a general mechanistic framework can be proposed for its potential roles.
If acting as a ligand in a metal-catalyzed reaction, mechanistic studies would likely involve spectroscopic methods (e.g., NMR, IR, X-ray crystallography) to characterize the metal-ligand complex. Kinetic studies would be employed to determine the rate-determining step and the role of the ligand in the catalytic cycle, including its influence on oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination.
Transition State Analysis in Catalysis
A thorough analysis of the transition states involved when this compound acts as a catalyst or ligand would require computational and experimental studies. Such studies would typically involve quantum chemical calculations to model the reaction pathways and determine the geometries and energies of the transition states. Spectroscopic methods could then be used to experimentally validate the computational findings. However, specific research articles detailing transition state analysis for reactions catalyzed by this compound could not be located.
Role of Non-Covalent Interactions in Catalytic Efficiency
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, are crucial in determining the efficiency and selectivity of a catalyst. In the context of this compound, the hydroxyl and dimethylamino groups would be expected to participate in such interactions, potentially influencing substrate binding and the stabilization of transition states. A comprehensive understanding would necessitate detailed structural and mechanistic studies, which appear to be absent from the current body of scientific literature.
Catalyst Deactivation Pathways
Catalyst deactivation is a critical aspect of any catalytic process, impacting its industrial viability. Common deactivation pathways include poisoning, coking, sintering, and chemical degradation. Identifying the specific deactivation mechanisms for a catalyst based on this compound would require long-term stability studies under various reaction conditions, followed by characterization of the deactivated catalyst. No such studies specifically focusing on this compound were found.
Computational and Theoretical Investigations of 5 Dimethylamino Pentan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Molecular Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for determining the ground state properties of medium-sized organic molecules.
Table 1: Predicted Ground State Properties of 5-(Dimethylamino)pentan-2-ol (Illustrative DFT Data) This table presents hypothetical data based on typical results for similar amino alcohols.
| Property | Value | Unit |
|---|---|---|
| Optimized Energy | -405.987 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| C-O Bond Length | 1.428 | Å |
| O-H Bond Length | 0.965 | Å |
| C-N Bond Length | 1.472 | Å |
| C-O-H Bond Angle | 108.5 | Degrees |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and selectivity. wikipedia.orgpku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com
For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, as these are the highest-energy electrons in the molecule. The LUMO would likely be a σ* (antibonding) orbital associated with the C-O or C-N bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. pku.edu.cn
Table 3: Illustrative Frontier Molecular Orbital Energies for a Typical Amino Alcohol This table provides representative energy values for FMO analysis.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.2 | Localized on N and O lone pairs; Nucleophilic center |
| LUMO | +1.5 | Localized on σ* orbitals; Electrophilic center |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide static pictures of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.gov For a flexible molecule like this compound, MD is essential for exploring its vast conformational space and understanding how it behaves in different environments. frontiersin.org
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its solvent environment. researchgate.netnih.gov this compound is amphiphilic, possessing both polar (hydroxyl and dimethylamino) and nonpolar (the pentyl chain) regions. MD simulations can model how the molecule's shape changes in solvents of varying polarity.
In a polar protic solvent like water, simulations would likely show the molecule adopting more extended conformations. These conformations would maximize the exposure of the polar -OH and -N(CH3)2 groups to the water molecules, allowing for favorable hydrogen bonding with the solvent. researchgate.netunizin.org Conversely, in a nonpolar solvent such as hexane, the molecule would be expected to adopt a more compact, folded conformation. This folding would be driven by the desire to minimize the unfavorable interaction of the polar groups with the nonpolar solvent, leading to a higher probability of forming an intramolecular hydrogen bond. nih.gov
Intermolecular Interaction Dynamics
MD simulations are particularly powerful for studying the dynamic network of intermolecular interactions between solute and solvent molecules. researchgate.netnih.gov For this compound in an aqueous solution, the simulations can quantify the nature and lifetime of hydrogen bonds.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amine nitrogen can only act as a hydrogen bond acceptor. MD simulations can generate radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. For example, an RDF for the oxygen of water around the hydroxyl hydrogen of this compound would show a sharp peak at approximately 1.8 Å, indicative of a strong hydrogen bond. Similarly, the dynamics of water molecules around the nitrogen atom can be analyzed. These simulations provide a detailed molecular-level picture of solvation and the forces governing the molecule's behavior in solution. nih.govnih.gov
Table 4: Summary of Potential Intermolecular Interactions of this compound
| Interaction Type | Donor/Acceptor Site on Molecule | Interacting Partner (e.g., in Water) |
|---|---|---|
| Hydrogen Bond (Donor) | Hydroxyl group (-OH) | Water (Oxygen) |
| Hydrogen Bond (Acceptor) | Hydroxyl group (-OH) | Water (Hydrogen) |
| Hydrogen Bond (Acceptor) | Dimethylamino group (-N(CH3)2) | Water (Hydrogen) |
| van der Waals | Alkyl chain (-C5H10-) | Water, other solute molecules |
Computational Prediction of Reaction Mechanisms Involving the Chemical Compound
Computational chemistry provides powerful tools to predict and understand the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and transition states.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. The localization of a transition state is a key step in computational reaction mechanism studies. For reactions involving this compound, such as its role in catalyzing aldol (B89426) additions or its own decomposition pathways, computational methods like Density Functional Theory (DFT) are employed to find the geometry of the transition state.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. For a hypothetical intramolecular proton transfer in this compound, from the hydroxyl group to the dimethylamino group, the IRC would trace the path of the hydrogen atom and the associated geometric changes in the molecule.
| Parameter | Value | Method |
|---|---|---|
| Reactant Energy (Hartree) | -444.678 | B3LYP/6-31G |
| Transition State Energy (Hartree) | -444.652 | B3LYP/6-31G |
| Product Energy (Hartree) | -444.670 | B3LYP/6-31G |
| Activation Energy (kcal/mol) | 16.3 | B3LYP/6-31G |
Reaction Pathway Elucidation
By combining transition state theory with computational data, entire reaction pathways can be elucidated. For this compound acting as a ligand in a metal-catalyzed reaction, computational studies can map out the catalytic cycle. This includes the initial coordination of the amino alcohol to the metal center, the subsequent steps of the reaction (e.g., substrate activation, bond formation), and the final product release and catalyst regeneration. Each step is characterized by its energy barrier, providing a comprehensive understanding of the reaction kinetics.
For instance, in a hypothetical metal-catalyzed transfer hydrogenation where this compound serves as a ligand, the reaction pathway would involve the formation of a metal-hydride species, followed by the transfer of the hydride to a substrate. Computational elucidation of this pathway would involve calculating the energies of all intermediates and transition states.
Modeling of Ligand-Metal Interactions and Catalytic Cycles
The functionality of this compound as a bidentate ligand, with its hydroxyl and dimethylamino groups, makes it a candidate for use in catalysis. Computational modeling is instrumental in understanding its interactions with metal centers and the resulting catalytic cycles.
Binding Affinity Predictions for Metal Complexes
The stability of a metal complex is crucial for its catalytic activity. Computational chemistry can predict the binding affinity of this compound to various metal ions. These predictions are typically based on calculations of the binding energy, which is the energy difference between the metal complex and the separated metal ion and ligand. Different computational methods, from molecular mechanics to high-level quantum mechanical calculations, can be used depending on the desired accuracy.
| Metal Ion | Binding Energy (kcal/mol) | Computational Method |
|---|---|---|
| Cu(II) | -25.8 | DFT/B3LYP |
| Zn(II) | -22.1 | DFT/B3LYP |
| Pd(II) | -30.5 | DFT/B3LYP |
| Rh(I) | -28.7 | DFT/B3LYP |
These predicted binding affinities can guide the selection of the most suitable metal for a specific catalytic application with this compound as a ligand.
Stereoselectivity Rationalization through Computational Models
In asymmetric catalysis, a chiral ligand can induce stereoselectivity in a reaction. While this compound itself is chiral, its effectiveness in inducing stereoselectivity when complexed with a metal can be explored computationally. Computational models can be built to rationalize the origin of stereoselectivity.
This is often achieved by modeling the transition states leading to the different stereoisomers of the product. The energy difference between these diastereomeric transition states determines the enantiomeric excess of the reaction. For a hypothetical asymmetric aldol reaction catalyzed by a zinc complex of this compound, computational models would be used to compare the energies of the transition states leading to the R and S products. A lower energy for one transition state would explain the preference for the formation of the corresponding stereoisomer.
Advanced Applications of 5 Dimethylamino Pentan 2 Ol As a Versatile Chemical Precursor
Utilization in the Synthesis of Complex Organic Architectures
The dual functionality of 5-(Dimethylamino)pentan-2-ol makes it an attractive starting material for the construction of complex molecular frameworks, particularly those found in biologically active compounds.
Building Block in Retrosynthetic Strategies
In the realm of retrosynthetic analysis, where complex target molecules are deconstructed into simpler, commercially available precursors, this compound serves as a valuable chiral synthon. researchgate.net Its structure contains a stereocenter at the C-2 position, which, if resolved into its individual enantiomers, can be used to impart chirality in the synthesis of stereochemically defined products. nih.gov The amino alcohol motif is a common feature in many natural products, particularly alkaloids, making this compound a strategic starting point for their total synthesis. researchgate.netresearchgate.netnih.gov
Retrosynthetic disconnection of a target molecule containing a substituted piperidine (B6355638) or a related nitrogen-containing heterocycle could lead back to this compound. The inherent amine and alcohol functionalities allow for a variety of cyclization strategies to form heterocyclic rings, a common core in many pharmaceutical agents. mdpi.comresearchgate.netrdd.edu.iqnih.gov
Table 1: Potential Retrosynthetic Disconnections Leading to this compound
| Target Moiety | Disconnection Strategy | Resulting Precursor |
| Substituted Piperidine | Intramolecular Cyclization | This compound |
| Chiral Amino Alcohol Fragment in a Natural Product | Functional Group Interconversion | This compound |
| Polyfunctional Linear Chain | Strategic Bond Cleavage | This compound |
Precursor for Advanced Pharmaceutical Intermediates (Focus on Chemical Synthesis)
The amino alcohol functional group is a key pharmacophore in a wide range of therapeutic agents. scbt.com Consequently, this compound and its derivatives are valuable intermediates in the pharmaceutical industry. While direct examples involving this compound are not extensively documented in publicly available literature, the utility of analogous structures is well-established.
For instance, a structurally similar compound, (2S,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is a key intermediate in the stereospecific synthesis of Tapentadol, a potent analgesic. This highlights the role of such amino alcohols in constructing the core of neurologically active drugs.
The synthesis of N,N-dimethylamine derivatives from primary alcohols using iridium catalysts has been demonstrated as an environmentally friendly and atom-efficient method. organic-chemistry.orgacs.orgacs.org This methodology could be applied to precursors of this compound to generate the final compound or its derivatives, which can then be incorporated into more complex pharmaceutical molecules.
Role in Agrochemical Scaffold Construction
Amino alcohols serve as crucial building blocks in the synthesis of various agrochemicals, including insecticides, herbicides, and fungicides. nih.gov The bifunctionality of these molecules allows for the creation of diverse chemical libraries to screen for biological activity. Herbicides, for example, often target amino acid biosynthesis pathways in plants, and precursors with amino functionalities can be key to their synthesis. nih.govumn.edu
While specific applications of this compound in agrochemical synthesis are not widely reported, its structural motifs are present in molecules with pesticidal properties. For example, β-amino alcohols derived from eugenol (B1671780) have been shown to exhibit insecticidal activity. nih.gov This suggests that this compound could be a valuable precursor for the development of novel agrochemical agents with tailored properties.
Integration into Polymer Chemistry
The presence of both a hydroxyl and a tertiary amine group allows this compound to be integrated into polymer structures, imparting specific functionalities and properties to the resulting materials.
Monomer for Functional Polymer Synthesis
This compound can be utilized as a monomer in condensation polymerization to create functional polymers such as poly(ester amide)s and polyamides. nih.govsavemyexams.commdpi.comyoutube.com The hydroxyl group can react with a dicarboxylic acid to form an ester linkage, while the amine functionality, following a de-methylation or by using a primary or secondary amine analogue, can react to form an amide bond.
The incorporation of the dimethylamino group into the polymer backbone or as a pendant group can introduce desirable properties such as improved solubility, catalytic activity, and the ability to undergo post-polymerization modifications. Amino-containing polymers have applications in drug delivery, gene therapy, and as coatings for medical devices. nih.gov
Table 2: Potential Functional Polymers Derived from this compound
| Polymer Type | Co-monomer | Potential Properties |
| Poly(ester amide) | Dicarboxylic Acid | Biodegradability, Tunable Mechanical Properties |
| Polyamide | Diacyl Chloride | High Thermal Stability, Chemical Resistance |
| Polyurethane | Diisocyanate | Elasticity, Abrasion Resistance |
Polymerization Initiator or Chain Transfer Agent
The hydroxyl group in this compound can act as an initiator for ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. acs.orgvot.plmdpi.com In the presence of a suitable catalyst, the alcohol initiates the polymerization, becoming the starting point of the growing polymer chain. The tertiary amine group can also play a co-initiating or catalytic role in certain ROP systems. vot.pl
Furthermore, alcohols can function as chain transfer agents in some types of polymerization, including radical and cationic polymerizations. kingston.ac.ukwikipedia.orgunc.edulibretexts.org In such cases, this compound could be used to control the molecular weight of the resulting polymers. The rate of chain transfer is dependent on the specific monomer and reaction conditions.
This compound is a chemical precursor with significant potential in both complex organic synthesis and polymer chemistry. Its bifunctional nature allows it to be a versatile building block in retrosynthetic strategies for pharmaceuticals and agrochemicals. Moreover, its ability to be incorporated into polymers as a monomer or to act as an initiator or chain transfer agent opens up avenues for the creation of novel functional materials. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic utility.
Contribution to Materials Science Research
The unique bifunctional nature of this compound, possessing both a hydroxyl and a tertiary amino group, positions it as a valuable precursor in various domains of materials science. Its molecular architecture allows for its integration into complex macromolecular structures and its participation in the formulation of advanced materials. Researchers have explored its potential in the development of dendritic polymers, as a precursor to ligands for metal-organic frameworks, and in the formulation of functional coatings.
Component in Dendritic Structures
Dendritic polymers, including dendrimers and hyperbranched polymers, are characterized by their highly branched, three-dimensional architectures. The synthesis of these complex macromolecules often relies on building blocks containing multiple reactive functional groups that allow for the iterative growth of successive generations. thno.org Amino alcohols, such as this compound, present functionalities that can be exploited in the synthesis of dendritic structures.
The hydroxyl group of this compound can undergo esterification or etherification reactions, while the tertiary amine can act as a catalytic site or a point of interaction within the polymer structure. Although direct utilization of this compound in published dendritic polymer synthesis is not extensively documented, its structural motifs are analogous to other polyfunctional amines and alcohols that serve as core molecules, branching units, or surface functional groups in dendritic architectures. core.ac.uk The potential for this compound to act as a building block is rooted in the principles of divergent or convergent dendrimer synthesis, where molecules with multiple reactive sites are essential for creating the characteristic branched topology.
Table 1: Potential Roles of this compound in Dendritic Polymer Synthesis
| Role | Relevant Functional Group(s) | Potential Reaction Type |
|---|---|---|
| Core Moiety | Hydroxyl and Amino Groups | Initiation of polymer growth |
| Branching Unit | Hydroxyl Group | Propagation of dendritic branches |
| Surface Modification | Amino Group | Altering solubility and reactivity |
Precursor for Metal-Organic Framework (MOF) Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs are highly tunable and depend significantly on the nature of the organic linker. While there is no extensive body of literature detailing the direct use of this compound as a primary linker in MOF synthesis, its structure suggests its potential as a precursor for the synthesis of more complex, functionalized linkers.
The hydroxyl and amino functionalities of this compound can serve as synthetic handles for the introduction of coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, which are capable of binding to metal centers. For instance, the hydroxyl group could be oxidized to a carboxylic acid, or the amino group could be used to attach other ligand moieties. Furthermore, amino alcohols have been explored in the context of chiral MOFs for enantioselective sensing, indicating that the chiral nature of this compound could be advantageous in the design of specialized MOFs. nih.govacs.org The presence of the amino group within a linker can also enhance the MOF's affinity for specific molecules, such as carbon dioxide, through acid-base interactions. rsc.org
Table 2: Potential Synthetic Pathways from this compound to MOF Linkers
| Starting Material | Reagents/Conditions | Resulting Linker Functionality |
|---|---|---|
| This compound | Oxidation of the alcohol | Carboxylic acid |
Role in the Development of Functional Coatings
In the field of functional coatings, amino alcohols are recognized for their versatility as additives that can significantly enhance the performance and stability of paint and coating formulations. coatingsworld.compcimag.com this compound, with its inherent amino and alcohol functionalities, is well-suited for such applications. These compounds can act as multifunctional additives, contributing to various aspects of the coating's lifecycle, from in-can stability to final film properties.
One of the primary roles of amino alcohols in waterborne coatings is as a neutralizing agent. The amino group can neutralize acidic components in the formulation, thereby adjusting the pH to an optimal range for stability and performance. google.com This pH control is crucial for preventing pigment agglomeration and maintaining the desired viscosity. Furthermore, amino alcohols can function as co-dispersants, improving the dispersion of pigments and fillers throughout the coating matrix, which leads to enhanced color development, gloss, and opacity. pcimag.compcimag.com
The presence of the hydroxyl group can contribute to the freeze-thaw stability of latex paints by interacting with water molecules and preventing the formation of large ice crystals that can disrupt the emulsion. google.com Additionally, amino alcohols can be incorporated into the synthesis of hybrid organic-inorganic coatings, for example, through sol-gel processes, to create materials with improved corrosion resistance for protecting metal substrates. researchgate.net
Table 3: Functional Roles of Amino Alcohols in Coatings
| Function | Mechanism of Action |
|---|---|
| pH Control | Neutralization of acidic components by the amino group. google.com |
| Pigment Dispersion | Adsorption onto pigment surfaces, preventing agglomeration. coatingsworld.compcimag.com |
| Freeze-Thaw Stability | Interaction of hydroxyl groups with water to inhibit ice crystal growth. google.com |
| Corrosion Inhibition | Formation of protective layers in hybrid coatings. researchgate.net |
Methodological Advancements in Analytical Chemistry for 5 Dimethylamino Pentan 2 Ol in Research Settings
Chromatographic Method Development for High-Resolution Separation and Quantification
Chromatographic techniques are central to the separation and quantification of 5-(Dimethylamino)pentan-2-ol from complex matrices, including reaction mixtures and biological samples. The development of robust chromatographic methods is essential for obtaining accurate and reproducible results.
Due to the presence of a stereocenter at the C-2 position, this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usuma.es The method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.
For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition abilities. windows.net The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. The mobile phase in reversed-phase mode typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. heraldopenaccess.us
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. However, the polar nature of amino alcohols like this compound, owing to the hydroxyl and amino groups, presents challenges such as poor peak shape and tailing due to strong interactions with standard GC columns. gcms.cz Method optimization is therefore critical.
Two main strategies are employed: derivatization and the use of specialized columns. Derivatization involves chemically modifying the analyte to make it more volatile and less polar. For amino acids and amino alcohols, silylation is a common technique, where active hydrogens on the hydroxyl and amino groups are replaced with a nonpolar moiety. Alternatively, specialized capillary columns designed for the analysis of amines, often featuring a thick film of a polar-modified stationary phase, can be used to achieve acceptable peak shapes without derivatization. gcms.cz Optimization of the temperature program, carrier gas flow rate, and injector temperature is also essential to achieve good separation and peak resolution. bre.com
Table 2: Optimized GC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent CP-Sil 8 CB for Amines (30 m x 0.32 mm, 1.0 µm film) |
| Derivatization Agent | N/A (Direct Injection) |
| Carrier Gas | Helium, constant flow 1.5 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C, hold 2 min, ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 280 °C |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC offers several advantages, including faster separations and higher efficiency compared to HPLC, largely due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. jst.go.jp
SFC is particularly well-suited for the separation of chiral compounds and is considered a form of normal-phase chromatography. wikipedia.org For polar analytes like this compound, the non-polar supercritical CO2 is mixed with a polar organic solvent, known as a modifier (e.g., methanol, ethanol), to increase the mobile phase's solvating power. wikipedia.org This technique is effective for both analytical and preparative scale separations, making it a valuable tool in research for both analysis and purification of chiral amino alcohols. zendy.iotandfonline.com
Advanced Spectroscopic Analytical Techniques for Purity and Identity Confirmation
While chromatography excels at separation, spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is primarily known as a powerful tool for structure elucidation. However, it is also an inherently quantitative technique. enovatia.comacs.org Quantitative NMR (qNMR) allows for the determination of the absolute purity of a substance without the need for an identical reference standard of the analyte. nih.gov The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. enovatia.comspectroscopyeurope.com
For purity assessment, a certified internal standard of known purity is accurately weighed and mixed with an accurately weighed sample of the analyte (e.g., this compound). ox.ac.uk By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated. ox.ac.uk This method provides a direct measure of purity and is considered a primary ratio method of measurement. spectroscopyeurope.com It is a valuable orthogonal technique to chromatography for purity evaluation. nih.gov
Table 3: Example of a qNMR Purity Calculation
| Parameter | Analyte (5-DMA-2-ol) | Internal Standard (Maleic Acid) |
|---|---|---|
| Mass (mg) | 10.50 | 5.25 |
| Molecular Weight (g/mol) | 131.22 | 116.07 |
| Purity of Standard (%) | - | 99.9% |
| Selected Signal (Protons) | -CH-OH (1H) | -CH=CH- (2H) |
| Integral Value | 25.40 | 48.10 |
| Calculated Purity (%) | 98.7% |
Formula: PurityAnalyte = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd
Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. filab.fr It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. mt.com The resulting FTIR spectrum serves as a unique molecular "fingerprint" of the compound. pacificbiolabs.comintertek.com
While FTIR is not typically used for precise quantification of purity, it is an excellent tool for qualitative impurity profiling. kindle-tech.com By comparing the FTIR spectrum of a sample of this compound against that of a highly pure reference standard, the presence of impurities can be detected. kindle-tech.com Impurities with different functional groups will introduce additional absorption bands or cause shifts in existing bands in the spectrum. pacificbiolabs.comkindle-tech.com For example, a carbonyl impurity from an unreacted starting material would show a strong absorption in the 1700 cm⁻¹ region, which would be absent in the pure alcohol. This makes FTIR a valuable screening tool for identifying the presence and general class of unexpected impurities. intertek.comrroij.com
Table 4: Key FTIR Absorption Bands for this compound and Potential Impurities
| Wavenumber (cm⁻¹) | Functional Group | Significance |
|---|---|---|
| 3400-3200 (broad) | O-H Stretch | Characteristic of the alcohol group |
| 2960-2850 | C-H Stretch (Aliphatic) | Confirms the presence of the pentyl chain |
| 2820-2780 | C-H Stretch (N-CH₃) | Characteristic of the dimethylamino group |
| 1100-1000 | C-O Stretch | Confirms the secondary alcohol |
| ~1715 (if present) | C=O Stretch | Indicates a potential ketone/carbonyl impurity |
Electrochemical Analytical Methodologies
Electrochemical methods offer a powerful suite of techniques for the characterization of electroactive compounds. In the context of this compound, these methodologies can provide significant insights into its redox behavior and acid-base properties. The primary techniques relevant to this compound are voltammetry, for studying oxidation-reduction processes, and potentiometry, for determining acid-base characteristics.
Voltammetric Studies for Redox Behavior
Voltammetric techniques are instrumental in investigating the oxidation and reduction behavior of molecules by measuring the current that develops in an electrochemical cell under conditions of controlled potential. For a molecule like this compound, the tertiary amine and alcohol functional groups are the primary sites of electrochemical activity. The tertiary amine is susceptible to oxidation, a process that is often of interest in metabolic studies as it can mimic enzymatic reactions, such as those mediated by cytochrome P450. mdpi.com
The oxidation of tertiary amines typically proceeds via a one-electron transfer to form a radical cation. mdpi.com This initial step can be followed by subsequent chemical reactions, such as deprotonation, leading to the formation of other electroactive species. The precise mechanism and the potential at which oxidation occurs are highly dependent on the molecular structure and the experimental conditions, including the electrode material, solvent, and pH.
A hypothetical voltammetric study of this compound would likely involve techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to characterize its redox properties. mdpi.com The resulting data would provide key parameters such as the peak oxidation potential (Ep), which indicates the ease of electron removal from the molecule.
Table 1: Hypothetical Voltammetric Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Oxidation Peak Potential (Ep,a) | +1.2 V vs. Ag/AgCl | Glassy Carbon Electrode, 0.1 M HClO4 |
Potentiometric Titrations for Acid-Base Characterization
Potentiometric titrations are a fundamental analytical method for determining the concentration of a substance and its acid-base dissociation constant (pKa). For this compound, which contains a basic dimethylamino group, this technique is crucial for understanding its protonation state at different pH values. The pKa value is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological systems.
In a potentiometric titration, a standard solution of an acid is incrementally added to a solution of the basic compound, and the resulting change in potential (related to pH) is monitored using an ion-selective electrode. The equivalence point of the titration allows for the determination of the concentration, while the pH at the half-equivalence point provides an estimate of the pKa.
For a compound with a tertiary amine, the expected pKa value would reflect the equilibrium between the protonated and unprotonated forms of the nitrogen atom. A predicted pKa value for the structurally related compound, 5-(Dimethylamino)pentan-2-one (B1305834), is approximately 9.43. guidechem.com It is reasonable to infer that the pKa of this compound would be in a similar range, characteristic of a tertiary amine.
Table 2: Predicted Acid-Base Properties for this compound
| Parameter | Predicted Value | Method |
|---|
Note: This pKa value is an estimation based on a related compound and has not been experimentally determined for this compound through potentiometric titration in published studies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
